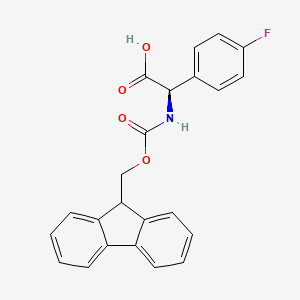

Fmoc-4-fluoro-D-phenylglycine

Description

Contextualizing Unnatural Amino acids in Contemporary Peptide Science

Peptide science has been revolutionized by the introduction of unnatural amino acids (UAAs), which are not among the 20 standard proteinogenic amino acids encoded by the genetic code. nih.govnih.gov These synthetic or naturally occurring non-proteinogenic amino acids offer a vast structural diversity and functional versatility, making them invaluable tools in modern drug discovery and protein engineering. sigmaaldrich.com The incorporation of UAAs into peptide sequences can fundamentally alter their properties, leading to enhanced stability, increased potency, and improved bioavailability compared to their natural counterparts. nih.gov

Researchers utilize UAAs to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties. sigmaaldrich.com By modifying the side chains, backbone, or stereochemistry of the amino acid building blocks, scientists can design peptides with tailored characteristics. sigmaaldrich.com This includes resistance to enzymatic degradation, a common limitation of natural peptides, and the ability to adopt specific secondary structures, which can be crucial for binding to biological targets. cpcscientific.com The use of UAAs has expanded the chemical space available for peptide-based therapeutics and has become a cornerstone of modern medicinal chemistry. nih.govnih.gov

Strategic Incorporation of Fluorine into Amino Acid Derivatives for Advanced Research

The introduction of fluorine into organic molecules, a strategy known as fluorination, has become a powerful tactic in medicinal chemistry and materials science. acs.orgtcichemicals.com Fluorine is the most electronegative element, and its incorporation into amino acids can profoundly influence the molecule's physicochemical properties. researchgate.netnih.gov These changes can include altered acidity or basicity of nearby functional groups, increased metabolic stability, and enhanced membrane permeability. researchgate.netnih.gov

Strategically placing fluorine atoms can lead to a number of advantageous effects. For instance, replacing a hydrogen atom with a fluorine atom can block sites of metabolic attack, thereby increasing the in vivo half-life of a peptide drug. tcichemicals.com The high electronegativity of fluorine can also lead to stronger binding interactions with target proteins through the formation of favorable electrostatic and multipolar interactions. nih.gov Furthermore, the presence of fluorine can modulate the hydrophobicity of a molecule, which is a critical parameter for drug absorption and distribution. academie-sciences.fr The unique nuclear spin properties of the ¹⁹F isotope also make fluorinated compounds valuable as probes in nuclear magnetic resonance (NMR) spectroscopy studies, allowing for detailed investigations of peptide conformation and interactions. academie-sciences.fr

Significance of Fmoc-4-fluoro-D-phenylglycine as a Building Block in Advanced Chemical Research

This compound stands out as a particularly valuable building block in advanced chemical research due to the combination of its three key structural features: the Fmoc protecting group, the fluorinated phenyl ring, and the D-configuration of its alpha-carbon.

The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group essential for solid-phase peptide synthesis (SPPS). chemimpex.com It allows for the sequential addition of amino acids to a growing peptide chain in a controlled manner. Its removal under mild basic conditions, typically with piperidine (B6355638), ensures that other acid-sensitive protecting groups on the peptide remain intact. smolecule.com

The presence of a fluorine atom at the 4-position of the phenyl ring confers the benefits of fluorination discussed previously. It can enhance the metabolic stability of the resulting peptide and modulate its binding affinity and selectivity for its biological target. chemimpex.com This specific substitution pattern can influence the electronic properties of the aromatic ring, potentially leading to unique interactions within a protein's binding pocket.

The D-enantiomeric configuration of the amino acid is a crucial feature. Natural proteins are composed almost exclusively of L-amino acids. Incorporating a D-amino acid like D-phenylglycine can render the resulting peptide resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. nih.gov This increased stability is a significant advantage in the development of peptide-based drugs. However, it is important to note that phenylglycine residues can be susceptible to racemization under certain basic conditions during synthesis. researchgate.net

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C23H18FNO4 | huatengsci.com |

| Molecular Weight | 391.4 g/mol | huatengsci.com |

| Appearance | White to off-white powder | chemimpex.com |

| MDL Number | MFCD01320876 | huatengsci.com |

Table 2: Related Chemical Compounds

| Compound Name | Key Features | Common Applications |

| Fmoc-D-phenylglycine | D-amino acid with Fmoc protection | Peptide synthesis, drug development, bioconjugation |

| Fmoc-4-fluoro-L-phenylalanine | L-amino acid with fluorine substitution and Fmoc protection | Peptide synthesis, drug development, bioconjugation, analytical chemistry, neuroscience research |

| 4-Fluoro-D-α-phenylglycine | D-amino acid with fluorine substitution, no Fmoc group | Solution phase peptide synthesis |

| Fmoc-D-phenylglycine(4-OtBu) | D-amino acid with Fmoc and tert-butyl protecting groups | Peptide synthesis |

Structure

3D Structure

Properties

Molecular Formula |

C23H18FNO4 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid |

InChI |

InChI=1S/C23H18FNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m1/s1 |

InChI Key |

UUEGPRZUDVECNF-OAQYLSRUSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=C(C=C4)F)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)F)C(=O)O |

sequence |

X |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Fmoc 4 Fluoro D Phenylglycine and Its Analogues

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-Phenylglycine Derivatives

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis. However, the integration of phenylglycine derivatives, particularly those with electron-withdrawing substituents like fluorine, is fraught with difficulties, most notably the propensity for racemization at the α-carbon.

Mitigating Stereochemical Instability and Racemization during Fmoc-Phenylglycine Coupling

The increased acidity of the α-proton in phenylglycine residues makes them particularly susceptible to epimerization under the basic conditions inherent to Fmoc-based SPPS. nih.gov This stereochemical instability can occur during both the coupling and the Fmoc deprotection steps. nih.gov

Research has demonstrated that the base-catalyzed coupling of Fmoc-phenylglycine is the critical step for racemization. nih.govluxembourg-bio.com The choice of coupling reagent and the base used for activation significantly influences the stereochemical outcome. While standard coupling reagents like HATU can lead to significant epimerization, alternative systems have been identified that dramatically reduce this side reaction.

A systematic study by Liang et al. (2017) evaluated various coupling reagents and bases in the synthesis of model peptides containing phenylglycine. Their findings indicated that the use of 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) as coupling reagents, in combination with sterically hindered bases such as 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP), can reduce racemization to negligible levels. nih.govluxembourg-bio.com For instance, the use of DEPBT with DMP resulted in 100% of the correct diastereomer for one of the model peptides. nih.gov

| Entry | Activator | Base | Correct Diastereomer (%) - Peptide A | Correct Diastereomer (%) - Peptide B |

|---|---|---|---|---|

| 1 | HATU | DIPEA | 71 | 76 |

| 2 | HATU | TMP | 93 | 93 |

| 3 | HATU | DMP | 93 | 95 |

| 4 | DEPBT | DIPEA | 77 | 79 |

| 5 | DEPBT | TMP | 98 | 93 |

| 6 | DEPBT | DMP | 100 | 98 |

| 7 | COMU | DIPEA | 92 | 92 |

| 8 | COMU | TMP | 96 | 99 |

| 9 | COMU | DMP | 98 | 96 |

Data sourced from Liang et al., 2017. nih.gov

While the coupling step is identified as the primary source of racemization for phenylglycine residues, the conditions for Fmoc deprotection can also play a role. nih.govluxembourg-bio.com Standard deprotection using 20% piperidine (B6355638) in DMF can contribute to epimerization, particularly with prolonged exposure. nih.gov

Some studies have suggested that racemization of Fmoc-phenylglycine occurs mainly during the Fmoc-group removal step. nih.govmanchester.ac.uk However, more recent and systematic investigations have concluded that the base-catalyzed coupling is the more critical step. nih.govluxembourg-bio.com Liang et al. found that varying the concentration of piperidine, the volume of the deprotection solution, or the deprotection time did not significantly impact the extent of racemization. luxembourg-bio.com Even the use of the stronger, non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for short deprotection times did not offer an advantage in reducing epimerization. nih.gov Nevertheless, for lengthy syntheses or when incorporating multiple "difficult" residues that may require extended reaction times, minimizing the duration and strength of the base used for deprotection remains a prudent strategy to safeguard stereochemical integrity.

Scalable and Enantioselective Synthesis of Fmoc-4-fluoro-D-phenylglycine Precursors

The availability of enantiomerically pure this compound is a prerequisite for its successful application in peptide synthesis. Several scalable and enantioselective methods have been developed for the synthesis of D-phenylglycine and its derivatives.

Chemoenzymatic approaches have proven to be particularly effective. One such method involves the use of hydantoinases, which can stereoselectively hydrolyze 5-substituted hydantoins. For example, D-hydantoinase can be used for the enantiospecific synthesis of N-carbamoyl-D-p-fluorophenylglycine from the corresponding racemic 5-(4-fluorophenyl)hydantoin. researchgate.net The resulting N-carbamoyl amino acid can then be chemically converted to the free D-amino acid. This method offers high stereospecificity and the potential for large-scale production.

Another powerful enzymatic approach utilizes phenylalanine dehydrogenases. Through site-directed mutagenesis, these enzymes have been engineered to exhibit a broader substrate scope, enabling the reductive amination of various 2-oxo acids to their corresponding α-amino acids with excellent enantiocontrol. rsc.org This strategy could be applied to the synthesis of D-4-fluorophenylglycine from 4-fluorophenylpyruvic acid.

| Method | Key Enzyme/Reagent | Substrate | Product | Key Advantages |

|---|---|---|---|---|

| Hydantoinase-based Resolution | D-Hydantoinase | rac-5-(4-fluorophenyl)hydantoin | N-carbamoyl-D-4-fluorophenylglycine | High stereospecificity, potential for scalability |

| Asymmetric Reductive Amination | Engineered Phenylalanine Dehydrogenase | 4-fluorophenylpyruvic acid | D-4-fluorophenylglycine | Excellent enantiocontrol, broad substrate scope |

Solution-Phase Synthetic Routes and Derivatization Strategies for Fluorinated Phenylglycine Analogues

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable tool, particularly for the large-scale production of short peptides and for the synthesis of complex, modified peptide segments. The principles of solution-phase synthesis, involving the coupling of protected amino acid derivatives in a suitable solvent followed by purification, are directly applicable to fluorinated phenylglycine analogues.

Derivatization of the 4-fluoro-D-phenylglycine core can be employed to introduce specific functionalities or to modulate the physicochemical properties of the resulting peptide. Common derivatization strategies for amino acids include modifications at the N-terminus, C-terminus, or the side chain. For 4-fluoro-D-phenylglycine, derivatization of the phenyl ring can be achieved through various aromatic substitution reactions, allowing for the introduction of additional functional groups that can serve as probes, reactive handles for conjugation, or modulators of biological activity. Pre-column derivatization with fluorogenic reagents is also a common strategy for the analytical determination of amino acids. nih.gov

Integration of this compound into Sterically Challenging Peptidic Sequences

The incorporation of this compound into a peptide sequence can be challenging, not only due to the risk of racemization but also because of the steric hindrance it presents. This is particularly true when it is coupled to another sterically demanding amino acid or is part of a sequence prone to aggregation.

To overcome these challenges, several strategies can be employed. The use of highly efficient coupling reagents, such as those discussed in section 2.1.1.1 (e.g., DEPBT, COMU), is crucial. nih.govluxembourg-bio.com In cases of severe steric hindrance, the use of Fmoc-amino acid fluorides or chlorides as activated derivatives can facilitate the coupling reaction. researchgate.net

For "difficult" sequences that are prone to aggregation, various modifications to the standard SPPS protocol can be implemented. These include:

Chaotropic salts: The addition of salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures and improve solvation.

Elevated temperatures: Performing the coupling at higher temperatures can help to overcome kinetic barriers.

Specialized solvent systems: The use of solvent mixtures such as DCM/DMF/NMP can improve resin swelling and reaction efficiency.

Backbone protection: The incorporation of backbone-protected derivatives, such as Dmb- or Hmb-protected amino acids, can disrupt interchain hydrogen bonding and prevent aggregation. nih.gov

By employing these advanced synthetic methodologies, the challenges associated with the incorporation of this compound can be effectively addressed, enabling the synthesis of complex, stereochemically pure peptides for various applications in drug discovery and chemical biology.

Utilization of Activated Fmoc Amino Acid Fluoride (B91410) Reagents

One effective strategy for the incorporation of sterically hindered residues is the use of Nα-Fmoc-protected amino acid fluorides. nih.govgoogle.com These reagents are highly reactive acylating agents, a property attributed in part to the small size of the fluoride leaving group. acs.org Their increased reactivity allows for rapid coupling reactions, even with challenging amino acid sequences. acs.org

Fmoc-amino acid fluorides can be conveniently prepared from the corresponding Fmoc-amino acid using reagents like cyanuric fluoride or tetramethylfluoroformamidinium hexafluorophosphate (TFFH). nih.govgoogle.com The resulting acid fluorides are often crystalline, stable compounds suitable for both solution-phase and solid-phase peptide synthesis (SPPS). google.com Studies have demonstrated their superiority over other activation methods, such as N-carboxyanhydrides (NCAs) and PyBroP, in synthesizing peptides containing multiple consecutive hindered residues like α-aminoisobutyric acid (Aib). acs.org For instance, the synthesis of alamethicin, which contains eight Aib residues, was successful using the acid fluoride method with short coupling times, whereas other methods failed. acs.org

The general protocol for using Fmoc-amino acid fluorides in SPPS involves their reaction with the resin-bound amino group in the presence of a base, such as N,N-diisopropylethylamine (DIEA). nih.gov This method has been shown to proceed with very low levels of racemization. nih.gov

| Fmoc-Amino Acid Fluoride | Yield (%) | Melting Point (°C) |

| Fmoc-Gly-F | 80.5 | 140-141 |

| Fmoc-Ala-F | 75.4 | 111-112 |

| Fmoc-Val-F | 70.2 | 113-114 |

| Fmoc-Leu-F | 75.2 | 95-96 |

| Fmoc-Phe-F | 63.9 | 118-120 |

| Fmoc-Trp-F | 70.7 | 125-128 |

Data sourced from a study on the synthesis of Fmoc-amino acid fluorides. google.com

Application of Novel Coupling Reagents for Hindered Residues (e.g., DMTMM)

Novel coupling reagents have been developed to overcome the challenges associated with sterically hindered amino acids. Among these, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has emerged as a powerful and versatile option. signagen.comwikipedia.org DMTMM is an organic triazine derivative prepared from 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and N-methylmorpholine (NMM). signagen.comwikipedia.org It can also be generated in situ from these precursors. signagen.comsantiago-lab.com

The mechanism of action involves the activation of a carboxylic acid to form a highly reactive ester. wikipedia.org This active ester then readily undergoes nucleophilic attack by an amine to form the desired amide bond, releasing 4,6-dimethoxy-1,3,5-triazin-2-ol as a byproduct. wikipedia.org Unlike its precursor CDMT, DMTMM does not require a pre-activation step for the carboxylic acid. signagen.com

DMTMM has demonstrated high coupling efficiency in SPPS, comparable to established reagents like PyBOP, while keeping racemization below detection limits. signagen.com It is particularly effective for coupling sterically hindered amines and for the ligation of complex biomolecules like polysaccharides. santiago-lab.comnih.gov A significant advantage of DMTMM and related triazine reagents is their ability to mediate peptide couplings in aqueous or alcoholic solutions, which is beneficial for certain applications. bachem.com Studies have shown that using DMTMM in N-methyl-2-pyrrolidinone (NMP) as a solvent can lead to complete coupling in minutes, with final peptide yields often exceeding 90%. luxembourg-bio.com

| Feature | DMTMM | PyBOP |

| Reagent Class | Triazine | Phosphonium Salt |

| Mechanism | Forms a reactive ester with the carboxylic acid. wikipedia.org | Forms a reactive ester with the carboxylic acid. bachem.com |

| Byproducts | 4,6-dimethoxy-1,3,5-triazin-2-ol. wikipedia.org | Hexamethylphosphoramide (HMPA), which is carcinogenic. bachem.com |

| Racemization | Very low to undetectable. signagen.com | Generally low. |

| Solvent Compatibility | Can be used in water and alcohols. bachem.com | Typically used in organic solvents like DMF or NMP. |

| Efficiency | Comparable to PyBOP, especially for hindered residues. signagen.comluxembourg-bio.com | Highly efficient for standard and hindered couplings. bachem.com |

Sustainable Chemistry Approaches in Fmoc-Based Peptide Synthesis (e.g., Green Solvents)

Solid-phase peptide synthesis (SPPS) is notoriously solvent-intensive, traditionally relying on large volumes of hazardous polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). tandfonline.comtandfonline.com Growing environmental concerns and regulatory restrictions, such as the classification of DMF as a substance of very high concern (SVHC) in Europe, have accelerated the search for greener, more sustainable alternatives. tandfonline.comgyrosproteintechnologies.com

The principles of green chemistry guide the replacement of these hazardous solvents with safer, more environmentally benign options. gyrosproteintechnologies.combiotage.com An ideal green solvent for SPPS should effectively swell the resin support, dissolve reagents, be non-toxic, and preferably be derived from renewable sources. tandfonline.comrgdiscovery.com

Several alternative solvents and solvent systems have been investigated:

2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has shown promise as a replacement for DMF. biotage.comacs.org Studies have found that 2-MeTHF can provide high crude purity and low racemization potential. biotage.com It is effective for both coupling and washing steps, though deprotection conditions may require careful optimization. biotage.comacs.org

Cyclopentyl methyl ether (CPME): Another greener solvent with a favorable toxicological profile compared to DMF. biotage.com

N-Butylpyrrolidone (NBP): Despite its structural similarity to the reprotoxic NMP, NBP is non-toxic and biodegradable. rgdiscovery.com It has been shown to perform on par with DMF in the synthesis of complex peptides. gyrosproteintechnologies.comrgdiscovery.com

γ-Valerolactone (GVL): A renewable solvent that has been used in microwave-assisted green SPPS. tandfonline.com However, stability issues with bases used for Fmoc removal have been reported, as a competing ring-opening reaction can occur. tandfonline.com

Propylene Carbonate: This solvent has been demonstrated as a green replacement for both DCM and DMF in solution- and solid-phase synthesis, yielding peptides of comparable purity to those made with conventional methods without significant racemization. rsc.org

Solvent Mixtures: Binary or ternary solvent mixtures are often employed to fine-tune properties like polarity and solubilizing power. tandfonline.com Promising mixtures include N-formylmorpholine (NFM)/anisole, anisole/N-octylpyrrolidone (NOP), and DMSO/ethyl acetate (B1210297) (EtOAc). tandfonline.comgyrosproteintechnologies.comrsc.org These mixtures have been successfully used in various SPPS protocols, including automated microwave and ultrasound-assisted synthesis. tandfonline.comrsc.org

The transition to green solvents is a critical step in making peptide synthesis more sustainable, reducing both environmental impact and laboratory hazards. gyrosproteintechnologies.comrgdiscovery.com

| Green Solvent/Mixture | Key Advantages | Noted Considerations |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived; good performance in coupling. biotage.comacs.org | Deprotection step may be sensitive to solvent choice. biotage.com |

| N-Butylpyrrolidone (NBP) | Non-toxic, biodegradable alternative to NMP. rgdiscovery.com | Performs on par with DMF. gyrosproteintechnologies.comrgdiscovery.com |

| Propylene Carbonate | Green replacement for DMF and DCM. rsc.org | Demonstrated for synthesis of nonapeptide bradykinin. rsc.org |

| γ-Valerolactone (GVL) | Renewable; used in microwave-assisted SPPS. tandfonline.com | Potential instability with bases like piperidine. tandfonline.com |

| Anisole/N-octylpyrrolidone (NOP) | Good resin swelling and reagent solubility. tandfonline.com | Successfully used with green coupling agents. tandfonline.com |

| N-formylmorpholine (NFM)/Anisole | Meets green criteria; used in ultrasound-assisted SPPS. rsc.org | Enables use of non-hazardous coupling additives. rsc.org |

Functional Incorporation of Fmoc 4 Fluoro D Phenylglycine into Complex Biomolecular Constructs

Strategies for Peptide and Peptidomimetic Design Incorporating Fmoc-4-fluoro-D-phenylglycine

The design of peptides and peptidomimetics incorporating this compound leverages the unique properties of the fluorine atom to modulate structure and function. The synthesis of peptides containing phenylglycine residues, however, can be challenging due to the increased risk of racemization during solid-phase peptide synthesis (SPPS). Studies have shown that the base-catalyzed coupling of Fmoc-phenylglycine is a critical step for epimerization. luxembourg-bio.comresearchgate.net Careful selection of coupling reagents and conditions is therefore crucial to maintain stereochemical integrity. luxembourg-bio.com

Influence on Peptide Conformation and Secondary Structure in Engineered Constructs

The introduction of a fluorine atom into the phenyl ring of phenylglycine can significantly impact the conformational preferences of a peptide chain. The strong inductive effect of fluorine can alter the electronic properties of the aromatic side chain, influencing intramolecular and intermolecular interactions that dictate secondary structure. nih.gov For instance, the incorporation of 4-fluorophenylglycine has been used as a probe in 19F NMR studies to analyze the conformation of membrane-associated peptides. nih.gov The stiff side chain of 4-fluorophenylglycine can act as a reporter on the transient peptide conformation during its biological function. nih.gov

In a study on the antimicrobial peptide PGLa, the introduction of D-4-fluorophenylglycine was found to disrupt its amphiphilic α-helical fold, leading to a reduction in biological activity. nih.gov This highlights the sensitivity of peptide secondary structure to the stereochemistry and nature of the incorporated non-canonical amino acid. Conversely, in the cyclic β-sheet peptide gramicidin (B1672133) S, both L- and D-isomers of 4-fluorophenylglycine could be accommodated on its hydrophobic face, suggesting that the impact of fluorination is highly context-dependent. nih.gov

| Peptide/Construct | Fluorinated Amino Acid | Observed Conformational/Structural Effect | Reference(s) |

|---|---|---|---|

| Antimicrobial Peptide PGLa | D-4-fluorophenylglycine | Disruption of amphiphilic α-helical fold | nih.gov |

| Fusogenic Peptide "B18" | 4-fluorophenylglycine | Tolerated in hydrophobic sites without significant structural disruption | nih.gov |

| Cyclic Peptide Gramicidin S | L- and D-4-fluorophenylglycine | Accommodation of both isomers on the hydrophobic face of the β-sheet | nih.gov |

Structure-Activity Relationship (SAR) Investigations in Fluorinated Peptidomimetics

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications translate into changes in biological activity. mdpi.comnih.govresearchgate.net In the context of fluorinated peptidomimetics, the position and number of fluorine substitutions can dramatically alter the potency and selectivity of a peptide. The incorporation of fluorine can enhance metabolic stability, improve binding affinity to target molecules, and increase membrane permeability. nih.gov

For example, in the development of HCV NS3/4A protease inhibitors, a 2,6-difluorobenzyl group was incorporated into a macrocyclic peptide. rsc.org This modification modulated the pKa of a phosphinic acid group, which was responsible for the poor absorption of the non-fluorinated analog, leading to a seven-fold increase in potency. rsc.org While this example does not use 4-fluoro-D-phenylglycine specifically, it illustrates the power of fluorine in SAR studies.

In another study, various analogues of the fusogenic peptide "B18" were prepared with 4-fluorophenylglycine. The similar fusion activities observed between pairs of epimers suggested that the peptide is less structured in its fusogenic transition state than in its helical ground state. nih.gov This indicates that the stereochemistry at the 4-fluorophenylglycine position did not critically impact the peptide's function in this specific context.

| Peptide Class | Fluorine-Containing Moiety | Impact on Biological Activity | Reference(s) |

|---|---|---|---|

| HCV NS3/4A Protease Inhibitors | 2,6-difluorobenzyl group | Seven-fold increase in potency | rsc.org |

| Fusogenic Peptide "B18" | 4-fluorophenylglycine | Similar activity between epimers, suggesting a less structured transition state | nih.gov |

| Antimicrobial Peptide PGLa | D-4-fluorophenylglycine | Reduced biological activity | nih.gov |

Bioengineering Approaches: Mutasynthesis of Fluorinated Natural Products

Mutasynthesis is a powerful bioengineering technique that involves the targeted inactivation of a gene in a natural product biosynthetic pathway and the subsequent feeding of a synthetic analogue of the blocked substrate to the mutant organism. nih.govnih.gov This approach allows for the site-specific incorporation of unnatural building blocks, such as fluorinated amino acids, into complex natural products.

Biosynthetic Acceptance of Fluorinated Phenylglycine Residues by Nonribosomal Peptide Synthetases (NRPS)

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes responsible for the assembly of a wide range of peptide natural products, including many clinically important antibiotics. rsc.orgnih.gov Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. rsc.org The adenylation (A) domain within each module is the primary determinant of substrate specificity. rsc.org

The promiscuity of some A-domains allows for the acceptance of non-native substrates, including fluorinated amino acids. nih.gov However, the incorporation of these analogues is often limited by poor acceptance by the NRPS machinery. rsc.orgsemanticscholar.org For instance, in the biosynthesis of glycopeptide antibiotics (GPAs), the incorporation of fluorinated phenylglycine (F-Phg) residues was found to be limited by the NRPS. rsc.orgsemanticscholar.org Studies on the biosynthesis of the GPA balhimycin (B1255283) revealed that the phenol (B47542) moiety normally present on 4-hydroxyphenylglycine (Hpg) is crucial for both acceptance by the NRPS and the subsequent enzymatic cyclization steps. rsc.org

To overcome these limitations, protein engineering of the NRPS A-domain can be employed. For example, a single mutation (W239S) in the binding pocket of the GrsA-A domain from the gramicidin S NRPS was shown to shift its selectivity in favor of 4-fluoro-phenylalanine, improving its incorporation both in vitro and in vivo. nih.gov

Generation of Novel Fluorinated Glycopeptide Antibiotic Derivatives

Glycopeptide antibiotics, such as vancomycin, are crucial last-resort treatments for serious bacterial infections. nih.govuni-tuebingen.de The emergence of antibiotic resistance has spurred efforts to generate novel GPA derivatives with improved properties. Mutasynthesis has been successfully employed to incorporate fluorinated phenylglycine analogues into GPAs. nih.govrsc.orgrsc.orgsemanticscholar.org

In a study targeting the biosynthesis of balhimycin, a mutant strain of Amycolatopsis balhimycina deficient in the production of 4-hydroxyphenylglycine (Hpg) was generated. nih.gov Feeding this mutant with 4-fluoro-DL-phenylglycine and 2-fluoro-DL-phenylglycine led to the production of new fluorinated balhimycin derivatives. semanticscholar.org However, the efficiency of incorporation was low, and the absence of the 4-hydroxyl group on the phenylglycine ring prevented the crucial cross-linking reactions necessary for the formation of the mature, active antibiotic. rsc.org This highlights the intricate interplay between the substrate, the biosynthetic enzymes, and the final structure of the natural product.

| Natural Product | Target Amino Acid | Fluorinated Analogue Fed | Outcome | Reference(s) |

|---|---|---|---|---|

| Balhimycin | 4-hydroxyphenylglycine (Hpg) | 4-fluoro-DL-phenylglycine, 2-fluoro-DL-phenylglycine | Incorporation of fluorinated analogues, but impaired subsequent cyclization | rsc.orgsemanticscholar.org |

| Pristinamycin I | Phenylglycine (Phg) | 4-fluorophenylglycine | Production of 6-fluoropristinamycin I | researchgate.net |

Development of Functional Materials and Supramolecular Assemblies with Fluorinated Amino Acid Analogues

The self-assembly of small molecules, particularly amino acid derivatives, into well-ordered supramolecular structures has garnered significant interest for the development of advanced biomaterials. nih.gov The incorporation of fluorine into these building blocks provides a powerful strategy to tune their self-assembly behavior and the properties of the resulting materials. nih.gov

Fmoc-protected amino acids are well-known for their ability to form hydrogels through a combination of π-π stacking of the fluorenyl groups and hydrogen bonding. researchgate.netresearchgate.net The introduction of fluorine to the phenyl ring of Fmoc-phenylalanine derivatives has been shown to modulate the physical properties of the resulting hydrogels. researchgate.netacs.org For example, single fluorination of Fmoc-phenylalanine can lead to the formation of stable hydrogels, with Fmoc-4-F-Phe exhibiting significant antibacterial activity. acs.org

The increased hydrophobicity imparted by fluorination can drive the self-assembly process. mdpi.com Studies on amphiphilic peptides incorporating fluorinated amino acids have shown that a greater degree of fluorination promotes peptide fibrillation and the formation of physical hydrogels. rsc.org Furthermore, the interfacial assembly of fluorinated amino acids, such as Fmoc-pentafluorophenylalanine, at a fluorous-water interface can lead to the formation of crystalline, mechanomorphogenic films that can alter their macroscopic morphology in response to mechanical stimuli. nsf.gov These fluorinated materials also respond to changes in environmental conditions such as pH, temperature, and ionic strength. nsf.gov

| Fluorinated Building Block | Type of Material/Assembly | Key Properties/Findings | Reference(s) |

|---|---|---|---|

| Fmoc-4-F-Phe | Supramolecular hydrogel | Stable hydrogel formation with antibacterial activity | acs.org |

| Fmoc-pentafluorophenylalanine | Interfacial mechanomorphogenic film | Crystalline films that respond to mechanical stimuli and environmental changes | nsf.govstatnano.com |

| Amphiphilic peptides with MfeGly, DfeGly, TfeGly | Self-assembling peptide hydrogels | Increased fluorination promotes fibrillation and hydrogel formation | rsc.org |

| Fmoc-3,4F-Phe, Fmoc-3,5F-Phe | Supramolecular hydrogels | Altered physical properties compared to non-fluorinated and pentafluorinated analogues | researchgate.net |

Advanced Spectroscopic and Computational Approaches for Structural and Conformational Analysis of Fmoc 4 Fluoro D Phenylglycine Containing Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a cornerstone technique for studying the three-dimensional structure and dynamics of molecules in solution. The introduction of a fluorine atom into a peptide provides a highly sensitive probe for monitoring conformational changes.

The ¹⁹F nucleus is an exceptional probe for NMR studies due to several advantageous properties. With a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio (83% of the sensitivity of ¹H), it provides strong signals without the background noise common in ¹H NMR, as fluorine is virtually absent in biological systems. ed.ac.uknih.gov The chemical shift of ¹⁹F is exquisitely sensitive to its local electronic environment, spanning a range of over 300 ppm. This sensitivity means that even subtle changes in peptide conformation, solvent exposure, or binding interactions can lead to significant and easily detectable changes in the ¹⁹F NMR spectrum. ed.ac.uknih.gov

The incorporation of a fluorinated amino acid like 4-fluorophenylglycine provides a direct and non-perturbative handle to study peptide behavior. nih.gov The ¹⁹F-substituted phenyl ring is directly attached to the peptide backbone, making it a reliable reporter of the peptide's conformational state. nih.gov For instance, in studies of membrane-associated peptides, ¹⁹F NMR can be used to characterize the peptide's interaction with lipid bilayers, providing information on its alignment, mobility, and oligomerization state within the membrane. nih.govsemanticscholar.orgd-nb.info

One-dimensional ¹⁹F NMR spectra are often sufficient to distinguish between different conformational states of a peptide. ed.ac.uk Each distinct conformation can give rise to a separate resonance, and the peak area of each signal can directly reflect the relative population of that conformation. ed.ac.uk Furthermore, the line widths of the ¹⁹F signals can provide information about conformational heterogeneity and the rates of exchange between different states. ed.ac.uk

Table 1: Key Advantages of ¹⁹F NMR in Peptide Analysis

| Property | Advantage in Peptide Studies |

| High Sensitivity | Allows for the use of lower protein concentrations and shorter acquisition times. nih.gov |

| No Biological Background | Results in clean spectra without interfering signals from the biological matrix. ed.ac.uknih.gov |

| Wide Chemical Shift Range | Provides excellent resolution and high sensitivity to subtle changes in the local environment. ed.ac.uknih.gov |

| Direct Reporter of Conformation | The ¹⁹F chemical shift is highly sensitive to changes in peptide folding, binding, and dynamics. acs.orgbeilstein-journals.org |

Peptides often exist in a dynamic equilibrium of multiple conformations, including transient, sparsely populated states that can be crucial for their biological function. The sensitivity of ¹⁹F NMR makes it an ideal tool for detecting and characterizing these transient conformations. The non-natural amino acid 4-fluorophenylglycine (4F-Phg) has been successfully incorporated into various membrane-associated peptides to serve as a reporter on their transient conformations. nih.gov

The stiff side chain of phenylglycine, combined with the sensitive ¹⁹F label, allows for the monitoring of conformational changes during biological processes. nih.gov For example, in a study of the fusogenic peptide "B18," analogues containing 4F-Phg were synthesized. The similar fusion activities observed between pairs of epimers suggested that the peptide adopts a less structured conformation in the fusogenic transition state compared to its helical ground state. nih.gov This demonstrates the power of using fluorinated phenylglycine probes to gain insights into the structure of transient, functionally important states.

Furthermore, by observing the ¹⁹F NMR signal of a labeled peptide in the presence of interaction partners, such as lipid vesicles, one can deduce information about binding events and the conformational changes that accompany them. nih.gov The ability to track these changes provides a more complete picture of the peptide's conformational landscape and its relationship to its biological activity.

Chiroptical and Vibrational Spectroscopy for Structural Characterization

While NMR provides detailed information about local conformation and dynamics, chiroptical and vibrational spectroscopy techniques offer complementary insights into the secondary structure of peptides.

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides in solution. nih.gov By measuring the differential absorption of left- and right-circularly polarized light, CD can provide information on the presence of α-helices, β-sheets, and random coil structures. nih.govnih.gov The Fmoc group itself has a spectroscopic signature that can be observed in CD spectra. researchgate.netrsc.org For peptides containing an Fmoc group, characteristic peaks can be indicative of specific secondary structures. For example, a minimum around 218-220 nm in the CD spectrum of an Fmoc-peptide has been attributed to the presence of β-sheet structures. researchgate.net In aqueous solutions, many peptides, including those with Fmoc protection, may adopt a predominantly random-coil conformation, which is also identifiable by its characteristic CD spectrum. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is another powerful tool for analyzing the secondary structure of peptides. uwec.eduspringernature.com This technique probes the vibrational frequencies of the peptide backbone, particularly the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands. uwec.edunih.gov The positions of these bands are sensitive to the hydrogen-bonding patterns within the peptide, which in turn are determined by the secondary structure.

Table 2: Typical Amide I Band Frequencies for Different Secondary Structures

| Secondary Structure | Typical Amide I Frequency (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (low frequency component), 1680 - 1695 (high frequency component) |

| Random Coil | 1640 - 1650 |

| β-Turn | 1660 - 1685 |

Note: These are approximate ranges and can vary depending on the specific peptide and its environment.

The presence of the Fmoc group and the fluorinated phenylglycine side chain can also contribute to the FT-IR spectrum. acs.orgresearchgate.net However, by analyzing the amide I region, it is possible to deconvolve the different contributions and obtain a quantitative estimate of the secondary structure content of the peptide.

Computational Chemistry and Molecular Modeling Studies

Computational approaches provide a theoretical framework for understanding the experimental observations and for predicting the conformational preferences of fluorinated amino acids.

The introduction of a fluorine atom into an amino acid side chain can have profound effects on its conformational preferences due to stereoelectronic effects. wisc.edunih.gov The high electronegativity of fluorine creates a strong inductive effect, which can influence the geometry and stability of the molecule. nih.govresearchgate.netnih.gov

While direct computational studies on Fmoc-4-fluoro-D-phenylglycine are not widely available in the provided context, the extensive research on 4-fluoroprolines serves as an excellent model for understanding these effects. wisc.edunih.govresearchgate.netnih.govresearchgate.net In proline, the electron-withdrawing fluorine atom at the C4 position significantly influences the pucker of the pyrrolidine (B122466) ring. researchgate.netresearchgate.net This is a result of the gauche effect, where the C-F bond prefers to be gauche to the C-N bond of the backbone. wisc.edu

Table 3: Stereoelectronic Effects of Fluorine in 4-Fluoroprolines

| Proline Analogue | Preferred Ring Pucker | Influence on Preceding Peptide Bond |

| (4S)-fluoroproline | Cγ-endo | Increases stability of the cis-amide bond researchgate.net |

| (4R)-fluoroproline | Cγ-exo | Favors the trans-amide bond researchgate.net |

These findings from model systems like 4-fluoroprolines provide a strong basis for predicting that the fluorine atom in 4-fluoro-D-phenylglycine will also exert significant stereoelectronic control over the local conformation of the peptide backbone. Molecular modeling can be employed to explore the preferred dihedral angles and conformational energy landscapes of peptides containing this compound, providing insights that complement and help to interpret experimental spectroscopic data.

Molecular Dynamics Simulations and Quantum Chemical Calculations for Fluorinated Peptide Analogues

The conformational landscape and intermolecular interactions of peptides containing fluorinated amino acids are of significant interest in peptidomimetics and materials science. While specific studies focusing exclusively on this compound are not extensively available in the public domain, a wealth of information can be derived from computational studies on analogous systems, such as Fmoc-protected peptides and other fluorinated aromatic amino acids. These studies provide a robust framework for understanding the structural and energetic properties of this compound-containing systems.

Molecular dynamics (MD) simulations and quantum chemical calculations are powerful tools to investigate these properties at an atomic level. MD simulations allow for the exploration of the conformational space of a molecule over time, providing insights into its dynamic behavior and preferred structures. Quantum chemical calculations, on the other hand, offer a more detailed electronic structure description, enabling the accurate calculation of molecular properties and interaction energies.

Insights from Molecular Dynamics Simulations of Fmoc-Peptides

Molecular dynamics simulations of Fmoc-protected dipeptides, such as Fmoc-dialanine (Fmoc-AA), have shed light on the self-assembly process and the conformational preferences of the Fmoc group and the peptide backbone. nih.gov These simulations have revealed that the bulky, aromatic Fmoc group plays a crucial role in driving the self-assembly of these molecules into fibrillar structures, primarily through π-π stacking interactions. nih.gov The peptide backbone, in turn, can adopt various conformations, with a notable preference for polyproline II (PPII)-like structures, which are more extended than typical α-helices or β-sheets. nih.gov

In the context of this compound, it can be inferred that the Fmoc group would similarly dominate the long-range interactions, promoting aggregation. The fluorinated phenylglycine residue would then influence the local conformation and the packing of the aromatic side chains within the aggregated structure.

Quantum Chemical Calculations on Fluorinated Aromatic Amino Acids

Quantum chemical calculations on fluorinated aromatic amino acids have provided fundamental insights into how fluorine substitution alters the electronic properties and non-covalent interaction potential of the aromatic ring. Fluorination introduces a polar C-F bond and alters the quadrupole moment of the aromatic ring, which can significantly impact interactions with other molecules. mdpi.com

Studies on fluorinated phenylalanine derivatives have shown that fluorination can modulate cation-π interactions. nih.gov While increased hydrophobicity of the fluorinated ring might suggest stronger interactions, the altered electrostatics can destabilize these interactions. nih.gov Cryogenic infrared spectroscopy combined with density functional theory calculations on proton-bound dimers of fluorinated phenylalanines has revealed that the position and number of fluorine atoms significantly affect the dimer structures and interaction types. fu-berlin.de For instance, monofluorinated phenylalanines tend to form charge-solvated structures, while perfluorination can lead to a mix of charge-solvated and salt-bridged geometries due to the substantial reduction in the electron density of the aromatic system. fu-berlin.de

These findings are directly relevant to understanding the behavior of the 4-fluoro-D-phenylglycine moiety. The fluorine atom at the para position would withdraw electron density from the phenyl ring, influencing its ability to participate in π-stacking and cation-π interactions, which are crucial for the structure and stability of peptides and proteins.

Integrated Computational Approaches

For a hypothetical system containing this compound, a multi-scale modeling approach would be invaluable. Quantum chemical calculations could first be employed to determine the preferred conformations of the monomer and the nature of its interactions. This information would then inform and validate classical molecular dynamics simulations of larger systems, such as oligomers or peptides incorporating this amino acid, to study their folding, aggregation, and interaction with other molecules.

The table below summarizes key computational parameters and findings from representative studies on analogous systems, which can be used to infer the behavior of this compound.

| Computational Method | System Studied | Key Findings | Reference |

| Molecular Dynamics | Fmoc-dialanine (Fmoc-AA) | Self-assembly into fibrils driven by Fmoc stacking; peptide backbone prefers PPII-like conformation. | nih.gov |

| Quantum Chemistry (DFT) | Proton-bound dimers of fluorinated phenylalanines | Fluorine substitution alters dimer structure and interaction type (charge-solvated vs. salt-bridged). | fu-berlin.de |

| Molecular Dynamics | Fluorinated aromatic amino acids in proteins | Fluorination destabilizes cation-π interactions due to altered ring electrostatics. | nih.gov |

Table 1: Summary of Computational Studies on Analogous Fluorinated Peptide Systems

Broader Research Implications and Future Trajectories of Fmoc 4 Fluoro D Phenylglycine Research

Expanding the Repertoire of Unnatural Amino Acid Building Blocks for Synthetic Biology

The introduction of unnatural amino acids (UAAs) into proteins is a cornerstone of synthetic biology, enabling the creation of novel protein functions and therapeutic modalities. Fmoc-4-fluoro-D-phenylglycine serves as a valuable addition to the UAA toolkit, offering properties that can be exploited to engineer proteins with enhanced stability, altered folding, and novel binding specificities.

The fluorine atom in the 4-position of the phenyl ring is particularly influential. Its high electronegativity can alter the electronic properties of the aromatic side chain, potentially influencing cation-π interactions and hydrogen bonding capabilities within a protein structure. Furthermore, the metabolic stability of the C-F bond can render proteins incorporating 4-fluoro-D-phenylglycine more resistant to enzymatic degradation. Future research is expected to focus on the systematic incorporation of this UAA into various proteins to probe and modulate their functions. High-throughput methods for genetic code expansion will likely be optimized to efficiently incorporate 4-fluoro-D-phenylglycine in response to a nonsense or frameshift codon, thereby expanding the chemical diversity of the proteome.

Table 1: Potential Applications of this compound in Synthetic Biology

| Application Area | Rationale for Using this compound | Potential Outcome |

| Enzyme Engineering | Introduction of a fluorinated residue in the active site can alter substrate specificity and catalytic activity. | Development of novel biocatalysts for industrial applications. |

| Protein Stability | The hydrophobic and electronically unique nature of the fluorophenyl group can enhance protein folding and thermal stability. | Creation of more robust proteins for therapeutic and diagnostic use. |

| Cellular Imaging | The 19F nucleus can be used as a sensitive NMR probe for in-cell protein studies. | Non-invasive monitoring of protein localization and dynamics within living cells. |

| Biomaterials | Incorporation into self-assembling peptides can modulate the material properties due to altered intermolecular interactions. | Design of novel hydrogels and scaffolds for tissue engineering. |

Innovations in Peptide and Peptidomimetic Design Driven by Fluorinated Scaffolds

Peptides are crucial signaling molecules and therapeutic agents, but their application is often limited by poor metabolic stability and low bioavailability. The incorporation of fluorinated amino acids like 4-fluoro-D-phenylglycine is a powerful strategy to overcome these limitations. The D-configuration of this amino acid inherently provides resistance to proteolysis by endogenous proteases, which typically recognize L-amino acids.

The fluorine atom further contributes to metabolic stability and can also enhance the binding affinity of a peptide to its target by participating in favorable interactions within the binding pocket. The unique conformational preferences induced by the fluorinated phenylglycine residue can be exploited to design peptidomimetics with well-defined secondary structures, such as turns and helices, which are crucial for biological activity. Future directions in this area will likely involve the use of computational modeling to predict the conformational impact of incorporating 4-fluoro-D-phenylglycine into peptide sequences, thereby accelerating the design of potent and selective peptide-based drugs.

Interdisciplinary Research at the Interface of Chemical Synthesis and Biosynthesis

The production of proteins containing unnatural amino acids represents a convergence of chemical synthesis and biosynthesis. While this compound is produced chemically, its incorporation into proteins within a living organism is a biological process. This interdisciplinary approach allows for the creation of complex biomolecules that would be inaccessible through either method alone.

Future research will likely focus on developing more efficient and orthogonal aminoacyl-tRNA synthetase/tRNA pairs for the site-specific incorporation of 4-fluoro-D-phenylglycine into proteins in both prokaryotic and eukaryotic expression systems. Furthermore, combining the chemical synthesis of peptides using this compound with enzymatic ligation techniques could enable the construction of large, complex proteins with precisely placed fluorinated residues. This synergy between chemical and biological methods will open up new avenues for creating novel bioconjugates, therapeutic proteins with enhanced properties, and advanced biomaterials.

Advancements in High-Throughput Screening and Lead Identification Paradigms in Drug Discovery

The unique properties of fluorine make it a valuable tool in modern drug discovery. The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy. This has led to the development of 19F NMR-based screening methods for identifying drug leads.

This compound can be incorporated into target proteins or used as a component of fluorinated ligands in screening libraries. In fragment-based drug discovery, for instance, the 19F NMR signal of a fluorinated fragment, or a protein containing a fluorinated residue like 4-fluoro-D-phenylglycine, can be monitored to detect binding events. This allows for the rapid and sensitive screening of large compound libraries to identify initial hits. Future advancements are expected in the development of more sophisticated 19F NMR techniques and the design of specialized fluorinated screening libraries to accelerate the identification and optimization of new drug candidates.

Table 2: Comparison of Screening Techniques and the Role of Fluorinated Probes

| Screening Technique | Conventional Approach | Fluorine-Enhanced Approach | Advantage of Fluorine |

| NMR Spectroscopy | 1H-15N HSQC for protein-observed screening. | 19F NMR for ligand- or protein-observed screening. | High sensitivity, no background signal from biological matrix. |

| Surface Plasmon Resonance (SPR) | Label-free detection of binding events. | Can be used to validate hits from 19F NMR screens. | Provides kinetic data (kon, koff). |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Can be used to determine the thermodynamic profile of fluorinated ligand binding. | Provides a complete thermodynamic profile (ΔH, ΔS, KD). |

Q & A

Q. What experimental controls are critical when studying fluorine’s role in peptide-receptor interactions?

- Controls :

- Isostructural Analogs : Replace fluorine with hydrogen or chlorine to dissect electronic vs. steric effects.

- Competitive Binding Assays : Use unlabeled this compound to confirm specificity in SPR or ITC experiments .

Methodological Best Practices

Q. How to optimize SPPS protocols for fluorinated peptides to minimize side reactions?

Q. What computational tools are recommended for predicting the impact of 4-fluoro substitution on peptide conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.